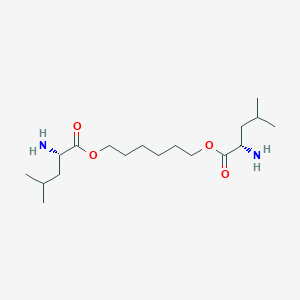

1,6-Bis-L-leucyl hexanediol ester

Description

Properties

Molecular Formula |

C18H36N2O4 |

|---|---|

Molecular Weight |

344.5 g/mol |

IUPAC Name |

6-[(2S)-2-amino-4-methylpentanoyl]oxyhexyl (2S)-2-amino-4-methylpentanoate |

InChI |

InChI=1S/C18H36N2O4/c1-13(2)11-15(19)17(21)23-9-7-5-6-8-10-24-18(22)16(20)12-14(3)4/h13-16H,5-12,19-20H2,1-4H3/t15-,16-/m0/s1 |

InChI Key |

WYDFGSUMQGKALG-HOTGVXAUSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OCCCCCCOC(=O)[C@H](CC(C)C)N)N |

Canonical SMILES |

CC(C)CC(C(=O)OCCCCCCOC(=O)C(CC(C)C)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,6-bis-L-leucyl hexanediol ester with structurally or functionally related compounds, focusing on synthesis, properties, and applications.

Structural Analogues

2.1.1 1,6-Bis-O-(N-propionyl-L-alanyl)-1,6-hexanediol (PrAHAPr)

- Structure : Similar hexanediol backbone but substituted with N-propionyl-L-alanyl groups instead of leucine.

- Synthesis: Crystallizes in a monoclinic system with asymmetric conformation, where one alanine residue adopts a folded structure .

- Properties : Exhibits directional hydrogen bonding, critical for modeling poly(ester amide)s. Unlike the leucine derivative, its asymmetry may influence polymer crystallinity.

- Applications : Used as a model compound for studying poly(ester amide) architectures .

2.1.2 1,6-Hexanediol Diacrylate (HDODA)

- Structure : Hexanediol esterified with acrylate groups.

- Synthesis: Produced via esterification of 1,6-hexanediol with acrylic acid, often stabilized with inhibitors like hydroquinone .

- Properties : High reactivity due to acrylate double bonds, enabling UV-induced crosslinking. Glass transition temperature (Tg) influenced by backbone flexibility (MD-simulated Tg for 1,6-hexanediol: ~242 K ).

- Applications: Key in photopolymerization for coatings, adhesives, and gene delivery polymers (e.g., poly(beta-amino ester)s) .

Functional Analogues

2.2.1 Hexanedioic Acid, 1,6-Bis(2-ethylhexyl) Ester

- Structure: Diester of hexanedioic acid with 2-ethylhexanol.

- Synthesis : Esterification under controlled conditions to avoid oxidation byproducts .

- Properties : Acts as a plasticizer with low acute toxicity but may cause adaptive liver responses at high doses .

- Applications : Industrial plasticizer for PVC and coatings, contrasting with the leucine ester’s biomedical focus.

2.2.2 1,6-Hexanediol Dibenzoate

- Structure : Hexanediol esterified with benzoic acid.

- Synthesis: Biodegraded by Rhodococcus rhodochrous into metabolites like 6-benzoyloxyhexanoic acid .

- Properties : Environmentally friendly plasticizer; degrades without persistent metabolites.

- Applications: Potential replacement for conventional dibenzoate plasticizers in "green" materials .

Comparative Analysis Table

Critical Insights

- Synthesis Complexity : this compound requires precise esterification conditions, whereas diacrylates (e.g., HDODA) need stabilization against premature polymerization .

- Thermal Properties : The Tg of 1,6-hexanediol (242.4 K via MD simulations) suggests backbone flexibility, but leucine side chains may raise Tg compared to alanine derivatives.

- Biodegradability : The leucine ester and dibenzoate derivatives degrade enzymatically or microbially, unlike acrylates or 2-ethylhexyl esters, which persist in environments .

- Toxicity Profile : While 1,6-hexanediol itself disrupts protein phase separation , its leucine ester is biocompatible, highlighting substituent-dependent safety.

Preparation Methods

Esterification via Acid Activation

A common approach is to activate the carboxyl group of L-leucine by converting it into an acid chloride or using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide), facilitating ester bond formation with the hydroxyl groups of 1,6-hexanediol.

- Step 1: Preparation of L-leucine acid chloride or use of coupling agents.

- Step 2: Addition of 1,6-hexanediol under anhydrous conditions to prevent hydrolysis.

- Step 3: Reaction under controlled temperature (typically 0–25°C initially, then room temperature) to promote diester formation.

- Step 4: Work-up involving aqueous extraction and chromatographic purification.

Direct Esterification with Catalysts

Alternatively, direct esterification of L-leucine with 1,6-hexanediol can be performed using acid catalysts under dehydrating conditions.

- Catalysts: Strongly acidic ion-exchange resins or mineral acids (e.g., sulfuric acid).

- Conditions: Elevated temperature (80–110°C) with continuous removal of water to drive the equilibrium towards ester formation.

- Water Removal: Use of water-carrying agents (e.g., toluene or hexanaphthene) and Dean-Stark apparatus to remove generated water.

- Catalyst Removal: After reaction, filtration to remove resin catalysts.

- Neutralization and Washing: Washing with sodium bicarbonate solution to neutralize residual acid, followed by brine and water washes.

- Solvent Removal: Vacuum distillation to isolate pure ester.

This method is supported by analogous synthesis protocols for 1,6-hexanediol diesters such as 1,6-hexanediol diacrylate, which share similar esterification principles.

Use of Protected L-leucine Derivatives

To avoid side reactions involving the amino group of L-leucine, the amino group can be protected (e.g., Boc or Fmoc protection) before esterification.

- Step 1: Protect L-leucine amino group.

- Step 2: Perform esterification with 1,6-hexanediol under dehydrating acid catalysis or using coupling agents.

- Step 3: Deprotect amino groups post-esterification under mild acidic or basic conditions.

- Step 4: Purify the final diester.

This approach ensures selectivity and avoids polymerization or side reactions.

Reaction Conditions and Optimization

Research Findings and Purity Considerations

- Esterification reactions require careful control to avoid oligomerization or incomplete esterification.

- Using strongly acidic cation exchange resins allows for high yields (~90%) and favorable product color, indicating minimal side reactions.

- Removal of water during the reaction is critical to drive the equilibrium toward ester formation.

- Purification steps involving neutralization and washing are essential to remove residual acids and catalysts, improving purity.

- Analytical methods such as NMR, IR spectroscopy, and HPLC are used to confirm diester formation and assess purity.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Acid chloride activation | L-leucine acid chloride, 1,6-hexanediol, anhydrous conditions | High reactivity, selective esterification | Requires preparation of acid chloride, moisture sensitive |

| Direct esterification with acid catalyst | L-leucine, 1,6-hexanediol, acidic resin catalyst, water removal | Simple, reusable catalyst, good yield | Requires high temperature, longer reaction time |

| Protected amino group esterification | Boc/Fmoc-L-leucine, 1,6-hexanediol, coupling agents | Prevents side reactions, high selectivity | Additional protection/deprotection steps |

Q & A

Basic: What are the established synthetic routes for producing ester derivatives of 1,6-hexanediol, such as 1,6-Bis-L-leucyl hexanediol ester?

Esterification of 1,6-hexanediol typically involves coupling hydroxyl groups with carboxylic acids or activated derivatives (e.g., acyl chlorides, anhydrides). For amino acid esters like L-leucine, a common approach includes:

- Protection of functional groups : Use tetrahydropyranyl (THP) ether protection for one hydroxyl group in 1,6-hexanediol to direct regioselective coupling .

- Activation of L-leucine : Convert L-leucine to its N-hydroxysuccinimide (NHS) ester or pentafluorophenyl ester for efficient coupling under mild conditions.

- Conjugation and deprotection : Perform stepwise coupling of L-leucine to the diol, followed by acidic deprotection of the THP group .

Note: Reaction efficiency can be monitored via FTIR (e.g., C=O stretch at ~1730 cm⁻¹ for ester bonds) .

Basic: How are physicochemical properties (e.g., solubility, stability) of 1,6-hexanediol esters characterized in preclinical studies?

- Solubility : Assessed in polar (water, ethanol) and nonpolar (benzene) solvents via shake-flask method, with quantification by HPLC or UV-Vis spectroscopy .

- Stability : Conduct accelerated stability studies under varying pH (1–13), temperature (4–60°C), and humidity (40–80% RH), monitoring degradation via TLC or LC-MS .

- Thermal properties : Differential scanning calorimetry (DSC) determines melting points and glass transition temperatures, critical for polymer applications .

Advanced: How can researchers design in vivo experiments to evaluate the antitumor efficacy of 1,6-hexanediol derivatives?

- Model selection : Use immunocompetent (C57BL/6) or immunodeficient (nude) mice with xenografted tumors (e.g., BxPC-3 pancreatic adenocarcinoma) .

- Dose optimization : Start with tolerability studies (e.g., 1 g/kg in mice) and select submaximal doses (e.g., 500 mg/kg) to balance efficacy and toxicity .

- Endpoint analysis : Monitor tumor volume via caliper measurements and validate with RNA-seq to identify downstream targets (e.g., MYC downregulation) .

Advanced: What methodologies are used to analyze the impact of 1,6-hexanediol esters on liquid-liquid phase separation (LLPS) in cellular systems?

- LLPS disruption assays : Treat cells with 1,6-hexanediol (5–10% v/v) and monitor condensate dissolution via fluorescence microscopy (e.g., GFP-tagged nucleolar proteins like Gar1) .

- Co-localization analysis : Quantify changes in Pearson’s coefficient to assess phase separation integrity pre- and post-treatment .

- Transcriptomic profiling : Perform RNA-seq to identify genes (e.g., 1,230 significantly altered in BxPC-3 cells) linked to LLPS-mediated pathways .

Advanced: How can 1,6-hexanediol esters be integrated into polymer networks for controlled material properties?

- Crosslinking chemistry : Utilize acrylate-functionalized esters (e.g., 1,6-hexanediol diacrylate) in conjugate addition reactions with amine-terminated polymers (e.g., PDMS-co-APMS) to form β-amino ester bonds .

- Tunable roughness and hydrophobicity : Vary crosslinker density (e.g., 2-Acl vs. 5-Acl) and characterize via atomic force microscopy (AFM) and contact angle measurements .

- Curing parameters : Optimize UV exposure time and initiator concentration (e.g., Irgacure 2959) for minimal side reactions .

Advanced: What experimental strategies address contradictory data on the cytotoxic vs. growth-inhibitory effects of 1,6-hexanediol derivatives?

- Dose-response profiling : Compare cell viability (MTT assay) and growth rate (OD₅₉₅ nm) across concentrations (e.g., 0.5–5% hexanediol) to distinguish cytostatic vs. cytotoxic effects .

- Cell-type specificity : Test across multiple lines (e.g., S. pombe yeast, ovarian cancer cells) to identify context-dependent mechanisms .

- Metabolic tracing : Use ¹³C-labeled hexanediol esters to track intracellular metabolism and identify off-target pathways via LC-MS metabolomics .

Advanced: How are computational models applied to predict the interaction of 1,6-hexanediol esters with biological targets?

- Molecular docking : Screen against LLPS-related proteins (e.g., Fbl, Gar1) using AutoDock Vina, prioritizing binding affinity (<-7 kcal/mol) and pose validation via MD simulations .

- QSAR modeling : Corlate ester substituents (e.g., alkyl chain length, acrylate groups) with biological activity (IC₅₀, logP) to guide synthetic optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.